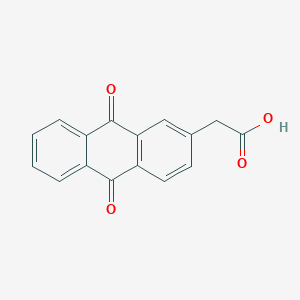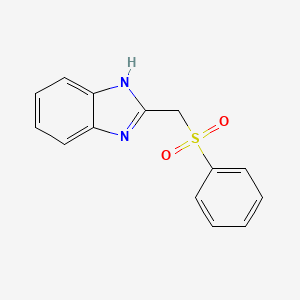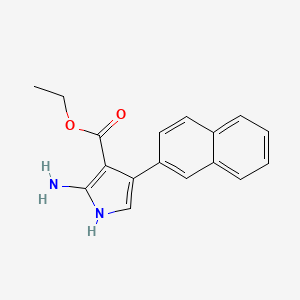
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid is a derivative of 9,10-anthraquinone, which is a well-known chemical entity with a broad range of applications, particularly in the field of antimicrobial agents. Despite the extensive study of 9,10-anthraquinone chemistry, many of its derivatives, including the one , are not fully understood .
Synthesis Analysis
The synthesis of amino-acid derivatives of 9,10-anthraquinone has been achieved through the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with various amino acids. This process involves the use of potassium carbonate in DMSO at elevated temperatures. The resulting products are then isolated by diluting the reaction mixture with water and acidifying with hydrochloric acid. The solid precipitate is filtered off and purified by recrystallization from an acetonitrile-water mixture .
Molecular Structure Analysis
The molecular structure of these derivatives has been characterized using IR and NMR spectroscopy. For instance, the IR spectrum of {2-[(9,10-Dioxy-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}glycine shows characteristic absorption bands for CH2NH, NHCO, COOH, and the quinoid ring. The NMR spectrum provides further insights into the proton environment, with signals corresponding to aromatic hydrogens and functional groups such as OH and NH .
Chemical Reactions Analysis
The reactivity of related compounds, such as 2-(10-diazo-10H-anthracen-9-ylidene)-malonodinitrile, has been studied with the cryptohydride system formic acid-triethylamine. The reaction was expected to yield a 10-dicyanomethyl-9,10-dihydro-anthracene-9-yl formate but instead produced anthracen-9-yl-acetonitrile. This unexpected result led to the proposal of a new reaction mechanism. Additionally, the decomposition product of the reaction and its tautomer were obtained and characterized .
Physical and Chemical Properties Analysis
The physical properties such as melting points and yields of the synthesized derivatives have been reported. For example, the yield of the glycine derivative was 54%, with a melting point of 196°C. The chemical properties, including reactivity and selectivity in reactions, have been explored. In the case of sugar derivatives, regioselective hydrogenolysis and partial hydrogenation were studied, revealing that the reaction outcomes are influenced by the configuration of the acetalic carbon and the participation of adjacent hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid derivatives have demonstrated antimicrobial properties. For instance, amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, a compound closely related to 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid, showed antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis (Zvarich et al., 2014).
Electrochemistry and Spectroelectrochemistry
The compound has been used in the synthesis of metallophthalocyanines, where it improves the reversibility of redox processes and alters color states, showing potential in electrochemistry and spectroelectrochemistry applications (Sezer et al., 2010).
Redox Behavior
Its redox behavior has been analyzed using techniques like voltammetry, which is crucial for understanding its electrochemical properties (Ahmad et al., 2015).
DNA Hybridization Visualization
Certain anthraquinone derivatives of this compound have been studied for their potential in visualizing DNA hybridization processes, which could be significant in genetic and molecular biology research (Kowalczyk et al., 2010).
Synthesis of Novel Compounds
It has also been used in synthesizing new amino acid derivatives and exploring their chemical properties, which could have implications in various fields of chemistry and biochemistry (Zvarych et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-14(18)8-9-5-6-12-13(7-9)16(20)11-4-2-1-3-10(11)15(12)19/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIDTWIMIZBRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377330 |
Source


|
| Record name | (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid | |
CAS RN |
76161-80-3 |
Source


|
| Record name | (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)




